![molecular formula C7H6ClN3O2 B2465841 1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride CAS No. 1909326-91-5](/img/structure/B2465841.png)
1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1909326-91-5 . It has a molecular weight of 199.6 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is 1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride . The InChI Code is 1S/C7H5N3O2.ClH/c11-7(12)4-1-8-2-5-6(4)10-3-9-5;/h1-3H,(H,9,10)(H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Chemical Synthesis and Functionalization
1H-Imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride has been utilized in various chemical synthesis and functionalization studies. For example, Yıldırım, Kandemirli, and Demir (2005) explored the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, leading to the formation of 3H-imidazo[4,5-b] pyridine derivatives. This study highlights the compound's potential in creating new chemical structures through functionalization reactions (Yıldırım, Kandemirli, & Demir, 2005).
Antituberculotic Activity Research
In the field of pharmacology, Bukowski and Janowiec (1996) synthesized various derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, including its acid, ester, amide, and other forms. These compounds were investigated for their potential antituberculotic activity, illustrating the compound's relevance in medicinal chemistry research (Bukowski & Janowiec, 1996).
N-Heterocyclic Carbene Chemistry
Alcarazo et al. (2005) demonstrated the use of the imidazo[1,5-a]pyridine skeleton, a related structure, in the generation of stable N-heterocyclic carbenes. This study provides insights into the versatility of imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride in creating new types of stable carbenes, which are crucial in organometallic chemistry (Alcarazo et al., 2005).
Synthesis of Novel Derivatives
Researchers like Klutchko et al. (1991) have reported on the synthesis of new derivatives of the compound, including amide, ester, and alkyl derivatives. Their work, through the Pictet-Spengler reaction, underscores the compound's utility in creating diverse chemical structures for various applications (Klutchko et al., 1991).
Structural and Vibrational Studies
Studies focusing on the structural and vibrational properties of imidazo[4,5-c]pyridine compounds, like those by Lorenc et al. (2008) and Dymińska et al. (2013), are significant. They provide valuable insights into the molecular and crystal structures of these compounds, which is essential for understanding their chemical behavior and potential applications (Lorenc et al., 2008), (Dymińska et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo-pyridine derivatives have been reported to interact with various targets, such as ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets to induce changes at the molecular level
Biochemical Pathways
Imidazo-pyridine derivatives have been reported to influence the jak/stat-3 signaling pathway, which is involved in the angiogenesis process .
Result of Action
Similar compounds have been reported to have anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity.
properties
IUPAC Name |
3H-imidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)4-1-8-2-5-6(4)10-3-9-5;/h1-3H,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAPVDJOBWQVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NC=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride |
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